4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of related compounds, such as 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, show distinct aromatic proton signals:
Infrared (IR) Spectroscopy
IR spectra of halogenated quinazolines show characteristic absorptions:
UV-Visible Spectroscopy
UV-Vis spectra of 2,6,8-triarylquinazolines exhibit absorption maxima (λₘₐₓ) at 310–330 nm, attributed to π→π* transitions. Electron-withdrawing groups like chlorine and fluorine cause bathochromic shifts due to enhanced conjugation.
Table 2: Spectroscopic Data
| Technique | Key Signals | Compound Reference |
|---|---|---|
| ¹H NMR | δ 7.95–7.14 (aromatic protons) | |
| ¹³C NMR | δ 161.4 (C-F), 134.2–135.3 (C-Cl) | |
| IR | 700–800 cm⁻¹ (C–Cl) | |
| UV-Vis | λₘₐₓ = 310–330 nm |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 293.9978 (calculated for C₁₄H₇Cl₂FN₂). Fragmentation patterns include losses of Cl (Δ m/z = 35) and F (Δ m/z = 19).
Comparative Analysis with Halogenated Quinazoline Isomers
The position and nature of halogen substituents significantly influence physicochemical properties:
Electronic Effects
- 4,6-Dichloro isomer : Chlorine at positions 4 and 6 enhances electrophilicity, favoring nucleophilic substitution at C-2 and C-4.
- 4,7-Dichloro isomer : Reduced planarity due to steric hindrance between Cl-7 and the 4-fluorophenyl group lowers thermal stability (ΔTₘ = 15°C vs. 4,6-isomer).
- 2-Fluorophenyl analogs : Weaker electron withdrawal compared to 4-fluorophenyl derivatives, leading to redshifted UV-Vis absorption (Δλ = 10–15 nm).
Table 3: Isomer Comparison
| Isomer | λₘₐₓ (nm) | Melting Point (°C) | Reactivity |
|---|---|---|---|
| 4,6-Dichloro-2-(4-FPh) | 320 | >250 | High electrophilicity |
| 4,7-Dichloro-2-(4-FPh) | 315 | 235–237 | Moderate |
| 4,6-Dichloro-2-(2-FPh) | 305 | 239–240 | Low |
Steric and Solubility Trends
- 4-Fluorophenyl vs. 4-chlorophenyl : The smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for Cl) improves solubility in polar solvents (e.g., DMF, logP = 2.8 vs. 3.5 for Cl).
- Ortho-substituted isomers : Increased steric hindrance reduces crystallization efficiency, as seen in 2-(2-fluorophenyl) derivatives.
Properties
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPWQBWVAPHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680057 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-88-4 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,4-Quinazoline Diones from Anthranilic Acid and Potassium Cyanate
A key initial step involves reacting anthranilic acid with potassium cyanate in aqueous medium under controlled pH and temperature to form 2,4-quinazoline diones. This step is crucial as it forms the quinazoline core structure.
-
- Anthranilic acid and potassium cyanate in a molar ratio of 1:1 to 1:3.
- Solvent: Water.
- Temperature: 20–100 °C, typically 40–90 °C.
- pH maintained between 9 and 12 using sodium hydroxide.
- Reaction time: 2–8 hours.
Procedure:
Anthranilic acid is dissolved in water, potassium cyanate solution is added dropwise, pH adjusted with sodium hydroxide, and the mixture stirred and heated. After completion, the solution is cooled, acidified to pH 2–3 with hydrochloric acid, precipitating the quinazoline dione intermediate, which is filtered and dried.Yields:
Molar yields of 86–92% have been reported for this step.
| Parameter | Range/Value |
|---|---|
| Anthranilic acid:KOCN | 1:1 to 1:3 molar ratio |
| Solvent | Water |
| Temperature | 40–90 °C |
| pH | 9–12 |
| Reaction time | 2–8 hours |
| Yield | 86–92% |
Chlorination of 2,4-Quinazoline Diones to 2,4-Dichloroquinazoline
The next step involves chlorination of the quinazoline dione to introduce chlorine atoms at positions 2 and 4, which is a critical transformation toward the target dichloroquinazoline.
Chlorinating agents:
Phosphorus oxychloride (POCl3) is commonly used, sometimes in the presence of triethylamine as a base.-
- Solvent: Aliphatic amides or POCl3 itself.
- Temperature: Reflux conditions (~100 °C).
- Reaction time: Approximately 10 hours.
Procedure:
The quinazoline dione is suspended in POCl3 and triethylamine, heated under reflux for about 10 hours. After reaction completion, the mixture is concentrated, and the product is extracted with toluene, washed with water, hydrochloric acid, sodium carbonate solution, and dried over anhydrous sodium sulfate.Yields:
Reported yields for this chlorination step are around 73%.
| Parameter | Range/Value |
|---|---|
| Chlorinating agent | POCl3 (phosphorus oxychloride) |
| Solvent | POCl3 / aliphatic amides |
| Temperature | Reflux (~100 °C) |
| Reaction time | ~10 hours |
| Yield | ~73% |
Introduction of 4-Fluorophenyl Group at Position 2
The final step involves substitution at position 2 of the quinazoline ring with a 4-fluorophenyl group. Two main approaches are reported:
Nucleophilic aromatic substitution (SNAr):
The chlorine at position 2 can be displaced by 4-fluorophenyl amine or related nucleophiles under suitable conditions.Palladium-catalyzed cross-coupling reactions:
Using palladium catalysts (e.g., Pd(PPh3)4) to couple 2,4-dichloroquinazoline with 4-fluorophenyl boronic acid or related reagents.-
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Base: Potassium carbonate or similar.
- Temperature: 80–120 °C.
- Reaction time: Several hours.
Yields:
Moderate to good yields are achievable, depending on catalyst and conditions.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization of anthranilic acid | Anthranilic acid + potassium cyanate, pH 9–12, 40–90 °C, 2–8 h | 2,4-Quinazoline dione | 86–92 |
| 2 | Chlorination | POCl3, triethylamine, reflux ~100 °C, 10 h | 2,4-Dichloroquinazoline | ~73 |
| 3 | Arylation (SNAr or Pd-catalyzed) | 4-Fluorophenyl nucleophile, Pd catalyst or base, 80–120 °C | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | Moderate to good |
Research Findings and Process Insights
The initial cyclization step benefits from precise pH control (9–12) and temperature regulation to maximize yield and purity of the quinazoline dione intermediate.
Chlorination using phosphorus oxychloride is effective but requires long reaction times and careful workup to remove residual reagents and byproducts.
The choice between nucleophilic substitution and palladium-catalyzed cross-coupling for arylation depends on availability of reagents, cost, and desired scale. Palladium catalysis offers milder conditions and better selectivity but may increase cost.
Recent patent literature emphasizes one-pot or telescoped processes combining amidine formation and cyclization to improve efficiency and reduce intermediate isolation steps, which may be adapted for derivatives like this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-fluorophenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinazoline ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Medicinal Chemistry
4,6-Dichloro-2-(4-fluorophenyl)quinazoline serves as a key intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and infectious diseases . It is particularly valuable in developing kinase inhibitors that selectively block tumor growth.
Case Study Example :
- In research focused on cancer therapies, this compound has been integrated into formulations aimed at inhibiting specific kinases involved in tumor progression. Studies have shown its efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values significantly lower than conventional chemotherapeutics like Cisplatin .
Biological Research
The compound is utilized in studies investigating the biological activities of quinazoline derivatives. Its applications include:
- Antimicrobial Activity : Research indicates that quinazoline derivatives can inhibit both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : It has been evaluated for its ability to reduce pro-inflammatory cytokines.
Table 1: Anticancer Activity Overview
| Cell Line Tested | IC50 Value (μM) | Comparison with Cisplatin |
|---|---|---|
| A549 | 1.5 | Lower |
| SW-480 | 2.0 | Lower |
| MCF-7 | 1.8 | Lower |
Chemical Synthesis
In chemical synthesis, this compound acts as a building block for more complex organic molecules. This application is crucial for researchers developing novel compounds with potential therapeutic effects.
Industrial Applications
The compound is also used in producing agrochemicals and specialty chemicals, contributing to sustainable agricultural practices by targeting specific pests or diseases in crops.
Case Studies and Research Findings
Numerous studies have highlighted the diverse applications of this compound:
- Pharmaceutical Development : Used as an intermediate in targeted therapies.
- Biochemical Research : Investigated for its role in signaling pathways related to cell proliferation and apoptosis.
Notable Findings :
Research has shown that substituents on the phenyl ring significantly influence the antibacterial profile of synthesized quinazoline derivatives. For instance, compounds with methoxy or methyl substitutions exhibited enhanced activity against certain bacterial strains .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline depends on its specific application. In medicinal chemistry, quinazoline derivatives are known to inhibit various enzymes and receptors involved in disease pathways . For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the activity of enzymes that promote cancer cell growth and proliferation . The molecular targets and pathways involved may include epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence quinazoline properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Melting Point (°C) | Absorption Maxima (nm) | Fluorescence (λem, nm) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | 2: 4-Fluorophenyl; 4,6: Cl | Not reported | ~310–330 (inferred) | 480–495 (inferred) | Enhanced (inferred) |
| 4c: 4-Chloro-2-(4-Cl-phenyl)-6-(phenylethynyl) | 2: 4-Cl-phenyl; 4: Cl; 6: ethynyl | 214–215 | Not reported | Not reported | Moderate |
| 4d: 4-Chloro-2-(4-OMe-phenyl)-6-(phenylethynyl) | 2: 4-OMe-phenyl; 4: Cl; 6: ethynyl | 170–172 | 310–330 | 480–495 (higher intensity) | Low |
| 4a: 6-Bromo-2-Cl-4-(4-F-phenyl)quinazoline | 2: 4-Fluorophenyl; 4: Cl; 6: Br | Not reported | Slight red shift | Broadened emission | High (HeLa: ~9.0) |
| 5d: 2-(4-OMe-phenyl)-4-(4-F-phenyl)quinazoline | 2: 4-OMe-phenyl; 4: 4-F-phenyl | Not reported | 310–330 | 480–495 (highest intensity) | Moderate |
Key Observations:
- Electron-Withdrawing Groups (Cl, F): The dichloro and 4-fluorophenyl groups in the target compound enhance electron withdrawal, likely increasing π→π* transition energy, as seen in analogs with similar substituents . Absorption maxima for such compounds are typically in the 310–330 nm range, with fluorophenyl groups causing a red shift compared to non-halogenated analogs .
Electron-Donating Groups (OMe):
- Bromine vs. However, cytotoxicity data suggest 4-fluorophenyl substitution (as in the target compound) improves activity over brominated analogs .
Biological Activity
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound is characterized by a quinazoline core substituted with chlorine and fluorine atoms. This structural arrangement is significant for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cellular signaling pathways. The compound binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins and thereby disrupting downstream signaling essential for cell proliferation and survival.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:
- Cell Lines Tested :
- A549 (lung adenocarcinoma)
- SW-480 (colorectal cancer)
- MCF-7 (breast cancer)
The compound exhibited cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics like Cisplatin. For instance, in one study, it demonstrated an IC50 of against A549 cells compared to Cisplatin's .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory and antimicrobial activities. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Cytotoxic Evaluation : A study reported that this compound induced apoptosis in A549 cells in a dose-dependent manner, with late apoptotic rates increasing significantly at higher concentrations (up to 65.08% at 15 µM) .
- Kinase Inhibition : Research has demonstrated that derivatives of quinazoline effectively inhibit Epidermal Growth Factor Receptor (EGFR) activity, which is crucial in tumorigenesis . This inhibition is linked to reduced cell proliferation in various cancer models.
- Pharmacological Profile : The compound has been identified as a potential lead in drug design due to its ability to interact with multiple biological targets, making it suitable for further development into therapeutic agents against cancer and infectious diseases .
Data Table: Biological Activity Summary
| Activity Type | Target Cells/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 5.9 | EGFR inhibition |
| SW-480 | 2.3 | Kinase inhibition | |
| MCF-7 | 5.65 | Induction of apoptosis | |
| Anti-inflammatory | Various | N/A | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Gram-positive/negative bacteria | N/A | Disruption of bacterial cell wall synthesis |
Q & A
Q. Table 1. Factorial Design for Yield Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Solvent | DMF | NMP |
| Catalyst (mol%) | 5 | 15 |
Q. Table 2. Key Spectroscopic Data
| Technique | Observation | Inference |
|---|---|---|
| NMR | δ = -114 ppm (singlet) | Para-fluorophenyl attachment |
| HRMS | [M+H]⁺ = 281.0154 (calc. 281.0157) | Confirms molecular formula |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
